Rengynic acid

描述

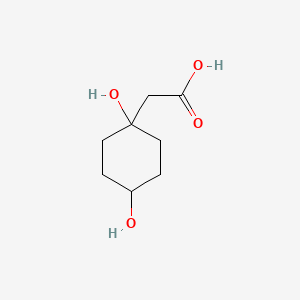

Structure

3D Structure

属性

IUPAC Name |

2-(1,4-dihydroxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDVONJKFJRQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rengynic Acid: A Technical Guide to its Discovery, Isolation from Forsythia suspensa, and Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rengyonic acid, a novel compound isolated from the seeds of Forsythia suspensa. While the initial discovery highlighted its potent antiviral effects against the Respiratory Syncytial Virus (RSV), detailed public information remains scarce. This document consolidates the available knowledge and reconstructs plausible experimental methodologies for its isolation and characterization based on standard phytochemical practices. It further explores its potential mechanism of action and presents the information in a structured format to aid researchers and drug development professionals in understanding and potentially exploring this promising natural product.

Introduction

Forsythia suspensa (Thunb.) Vahl, a plant belonging to the Oleaceae family, has a long history of use in traditional medicine, particularly in East Asia. Its fruits, known as "Lianqiao," are recognized for their anti-inflammatory, antimicrobial, and antiviral properties. Phytochemical investigations of Forsythia suspensa have revealed a rich diversity of bioactive compounds, including lignans, phenylethanoid glycosides, and triterpenoids. Among these is the more recently discovered rengyonic acid, a compound that has demonstrated significant antiviral activity, particularly against the Respiratory Syncytial Virus (RSV). This guide aims to provide an in-depth look at the discovery, isolation, and biological activity of rengyonic acid.

Discovery and Natural Source

Rengynic acid was first isolated from the seeds of Forsythia suspensa. Its discovery was reported in a 2002 paper by Guo-Gang Zhang and colleagues in the Journal of Herbal Pharmacotherapy. This initial report identified rengyonic acid as a new compound with potent antiviral effects against RSV. The molecular formula for rengyonic acid is C₈H₁₄O₄.

Experimental Protocols

Due to the limited public accessibility of the original discovery paper, the following experimental protocols for the isolation and characterization of rengyonic acid have been reconstructed based on established and standardized methodologies for the phytochemical analysis of Forsythia suspensa and other medicinal plants.

Extraction

-

Plant Material Preparation: Dried seeds of Forsythia suspensa are ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a suitable solvent. Methanol is a common choice for extracting a broad range of polar and semi-polar compounds from Forsythia suspensa. The extraction is typically performed at room temperature with continuous agitation or using a Soxhlet apparatus for a more efficient process.

-

Concentration: The resulting methanolic extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude methanolic extract, a complex mixture of various phytochemicals, is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This process yields fractions with enriched concentrations of compounds with similar polarity. Based on the molecular formula of rengyonic acid, it is likely to be found in the more polar fractions, such as ethyl acetate or the aqueous residue.

Isolation and Purification

The fraction containing rengyonic acid is further purified using chromatographic techniques.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled and subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small percentage of formic acid to improve peak shape) and methanol or acetonitrile. The elution can be isocratic or a gradient. The purity of the isolated rengyonic acid is then confirmed by analytical HPLC.

Structural Elucidation

The chemical structure of the purified rengyonic acid is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Antiviral Activity Assay (Against RSV)

The antiviral activity of the isolated rengyonic acid is assessed using in vitro cell-based assays.

-

Cell Culture: A suitable host cell line for RSV replication, such as HEp-2 cells, is cultured in appropriate media.

-

Cytotoxicity Assay: A preliminary cytotoxicity assay (e.g., MTT assay) is performed to determine the non-toxic concentration range of rengyonic acid on the host cells.

-

Plaque Reduction Assay: Confluent monolayers of HEp-2 cells are infected with a known titer of RSV. The infected cells are then treated with various concentrations of rengyonic acid. After an incubation period, the cells are stained, and the number of viral plaques is counted. The concentration of rengyonic acid that reduces the number of plaques by 50% (IC₅₀) is determined.

Quantitative Data Summary

The following table summarizes the key chemical and biological data for rengyonic acid. Please note that specific quantitative values for antiviral activity are illustrative, as the primary source data is not publicly available.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | Publicly available chemical databases |

| CAS Number | 517883-38-4 | Publicly available chemical databases |

| Natural Source | Seeds of Forsythia suspensa | Zhang G-G, et al. (2002) |

| Reported Biological Activity | Antiviral (against RSV) | Zhang G-G, et al. (2002) |

| Illustrative IC₅₀ (RSV) | Data not publicly available | - |

Visualization of Workflows and Pathways

Experimental Workflow for Isolation and Purification

Hypothetical Antiviral Signaling Pathway

While the precise mechanism of action for rengyonic acid against RSV has not been elucidated in publicly available literature, a plausible hypothesis is its interference with viral entry or replication. The following diagram illustrates a generalized antiviral mechanism targeting viral fusion and replication, which could be a potential pathway for rengyonic acid.

Conclusion and Future Directions

This compound, a constituent of Forsythia suspensa seeds, represents a promising lead compound for the development of novel antiviral therapeutics against RSV. While its initial discovery is documented, a significant gap in the publicly available scientific literature exists regarding its detailed biological activity and mechanism of action. The reconstructed experimental protocols provided in this guide offer a foundational framework for researchers to reinvestigate and build upon the initial findings. Future research should focus on the total synthesis of rengyonic acid to ensure a sustainable supply for further studies, comprehensive in vitro and in vivo antiviral profiling, and detailed mechanistic studies to elucidate its specific molecular targets within the RSV life cycle. Such efforts will be crucial in translating the initial discovery of rengyonic acid into a potential clinical candidate.

A Technical Guide to Phillyrin: A Promising Antiviral Compound from Forsythia suspensa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythia suspensa (Thunb.) Vahl, a plant long used in traditional Chinese medicine, is a burgeoning source of novel antiviral compounds. Its fruits, known as Forsythiae Fructus, have been historically utilized for their detoxifying and heat-clearing properties. Modern phytochemical investigations have unveiled a wealth of bioactive molecules within this plant, with lignans and phenylethanoid glycosides being of particular interest for their therapeutic potential. Among these, Phillyrin (also known as forsythin) has emerged as a significant candidate for antiviral drug development, demonstrating efficacy against a range of viruses, most notably influenza and coronaviruses. This technical guide provides an in-depth overview of the antiviral properties of Phillyrin, focusing on its mechanism of action, quantitative antiviral data, and the experimental protocols used in its evaluation.

Phillyrin: A Bioactive Lignan Glycoside

Phillyrin (C₂₇H₃₄O₁₁) is a major bioactive lignan glycoside found in Forsythia suspensa. It is considered a key phytochemical marker for the quality assessment of Forsythiae Fructus. Beyond its traditional uses, Phillyrin has been the subject of numerous studies investigating its pharmacological activities, which include anti-inflammatory, antioxidant, antibacterial, and potent antiviral effects.

Antiviral Spectrum and Mechanism of Action

Phillyrin has demonstrated a broad spectrum of antiviral activity. Research has highlighted its inhibitory effects against influenza A and B viruses, as well as human coronaviruses, including SARS-CoV-2.

The primary antiviral mechanism of Phillyrin against influenza viruses is the inhibition of the viral RNA polymerase complex. This action suppresses viral genome replication and transcription, thereby reducing the production of new infectious virus particles[1][2][3]. This mechanism is distinct as it does not interfere with hemagglutination, neuraminidase activity, viral binding, or entry into host cells[1][2][3].

Against coronaviruses, Phillyrin has been shown to inhibit viral replication and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[4][5][6][7][8]. This anti-inflammatory effect is mediated through the suppression of the NF-κB signaling pathway[4][5][6][7][8].

Signaling Pathway Modulation by Phillyrin

The anti-inflammatory effects of Phillyrin, which are crucial in mitigating the pathology of viral infections, are largely attributed to its ability to modulate key host signaling pathways. The inhibition of the NF-κB pathway is a central mechanism.

Caption: Phillyrin's inhibition of the NF-κB signaling pathway.

Quantitative Antiviral Data

The antiviral efficacy of Phillyrin has been quantified in several studies. The following tables summarize the available data. It is important to note that experimental conditions such as cell lines, virus strains, and assay methods can influence the results.

| Compound | Virus | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

| Phillyrin (KD-1) | SARS-CoV-2 | Vero E6 | 63.90 | 30.66 | [6] |

| Phillyrin (KD-1) | HCoV-229E | Vero E6 | 64.53 | 16.02 | [6] |

*IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect or plaque formation. Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC₅₀) to the IC₅₀, indicating the therapeutic window of the compound.

| Compound | Virus Strain | Cell Line | Assay | Key Finding | Reference |

| Phillyrin | Influenza A (H1N1, H3N2), Influenza B | MDCK | TCID₅₀ | Potent antiviral effects against all tested strains in a dose-dependent manner. | [1][2] |

| Phillyrin | Influenza A | In vivo (mice) | Survival Rate | Significantly prolonged mean survival time and attenuated lung tissue damage. | [4][5] |

Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the antiviral activity of Phillyrin and other compounds from Forsythia suspensa.

Compound Isolation and Purification

A general procedure for the isolation of bioactive compounds from Forsythia suspensa involves solvent extraction and chromatographic separation.

-

Extraction : Powdered fruits of Forsythia suspensa are refluxed with methanol. The combined extracts are then concentrated to yield a crude extract[1].

-

Partitioning : The crude extract is suspended in water and partitioned successively with a nonpolar solvent like chloroform to separate fractions based on polarity.

-

Chromatography : The fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and acetone) to afford multiple sub-fractions[1].

-

Purification : Further purification of the sub-fractions is achieved through repeated column chromatography and techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds like Phillyrin. The structure of the isolated compound is then elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

In Vitro Antiviral Assays

This assay is used to determine the concentration of a compound that inhibits the virus-induced damage to host cells.

-

Cell Seeding : A monolayer of susceptible cells (e.g., Vero E6 for coronaviruses, MDCK for influenza) is grown in 96-well plates.

-

Virus Inoculation : The cell monolayers are inoculated with a specific titer of the virus (e.g., 100 TCID₅₀) and incubated to allow for viral adsorption[6].

-

Compound Treatment : The virus inoculum is removed, and the cells are then incubated with fresh medium containing serial dilutions of the test compound.

-

Observation : The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 72 hours). The percentage of CPE in the compound-treated wells is observed under a microscope[6].

-

Calculation : The IC₅₀ value is calculated based on the percentage of CPE inhibition at different compound concentrations.

This is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.

-

Cell Seeding : A confluent monolayer of host cells is prepared in 6-well or 12-well plates.

-

Infection : The cell monolayer is infected with a diluted virus stock that would produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Compound Treatment and Overlay : After a viral adsorption period, the inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation : The plates are incubated for a period that allows for plaque formation (e.g., 2-3 days).

-

Staining and Counting : The cells are fixed and stained with a dye like crystal violet. The viable cells will stain, while the areas of virus-induced cell death (plaques) will remain clear. The number of plaques in each well is counted.

-

Calculation : The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC₅₀ is then determined.

Quantification of Viral Replication

qPCR is used to quantify the amount of viral RNA in infected cells or culture supernatants, providing a measure of viral replication.

-

RNA Extraction : Total RNA is extracted from the cells or supernatant at a specific time point post-infection.

-

Reverse Transcription (RT) : The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.

-

qPCR Amplification : The cDNA is then used as a template for qPCR with primers and a probe specific to a conserved region of the viral genome (e.g., the matrix (M) gene for influenza virus)[1][2].

-

Data Analysis : The amplification of the target viral gene is monitored in real-time. The quantity of viral RNA is determined by comparing the amplification cycle threshold (Ct) values to a standard curve generated from known quantities of viral RNA or a plasmid containing the target sequence.

Analysis of Viral Protein Expression

This technique is used to detect and quantify specific viral proteins in infected cell lysates.

-

Sample Preparation : Infected cells are lysed to release the proteins. The total protein concentration is determined to ensure equal loading.

-

Gel Electrophoresis : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the viral protein of interest. Following this, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

-

Detection : A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence). The signal is captured, and the intensity of the protein band is quantified, which corresponds to the amount of the target viral protein.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a new antiviral compound from Forsythia suspensa.

Caption: A typical workflow for antiviral compound discovery.

Conclusion

Phillyrin, a bioactive compound isolated from Forsythia suspensa, presents a compelling case for further investigation as a novel antiviral agent. Its demonstrated efficacy against clinically relevant viruses such as influenza and coronaviruses, coupled with a well-defined mechanism of action involving the inhibition of viral RNA polymerase and modulation of host inflammatory responses, positions it as a promising candidate for drug development. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of Phillyrin and other natural products in the search for new antiviral therapies. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 5. journals.asm.org [journals.asm.org]

- 6. urmc.rochester.edu [urmc.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

Rengynic Acid: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengynic acid, a natural compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has demonstrated notable antiviral properties, particularly against the Respiratory Syncytial Virus (RSV). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its spectroscopic data, detailed experimental protocols for its isolation, and an exploration of its potential therapeutic applications. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, virology, and drug discovery.

Chemical Structure and Properties

This compound, systematically named 2-(1,4-dihydroxycyclohexyl)acetic acid, was first isolated and characterized by Guo-Gang Zhang and his team.[1] The structure was elucidated through extensive spectroscopic analysis.

Chemical Structure:

While the initial publication did not specify the stereochemistry of the hydroxyl and carboxymethyl groups on the cyclohexane ring, further studies are required for a complete stereochemical assignment. The molecular formula of this compound is C8H14O4, and its molecular weight is 174.19 g/mol .

Physicochemical and Spectroscopic Data:

A comprehensive summary of the known physicochemical and spectroscopic data for this compound is presented in the table below. This data is crucial for the identification and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C8H14O4 | |

| Molecular Weight | 174.19 g/mol | |

| CAS Number | 517883-38-4 | |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| Infrared (IR) Spectroscopy | Characteristic absorptions for hydroxyl and carboxyl groups.[1] | [1] |

| Mass Spectrometry (MS) | Consistent with the molecular formula C8H14O4.[1] | [1] |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Signals corresponding to the protons of the cyclohexyl ring and the acetic acid moiety.[1] | [1] |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy | Resonances confirming the eight carbon atoms of the structure.[1] | [1] |

Biological Activity: Antiviral Effects

This compound has been identified as a potent antiviral agent against the Respiratory Syncytial Virus (RSV) in in vitro studies.[1] RSV is a common respiratory virus that can cause severe illness, particularly in infants and older adults. The discovery of a novel anti-RSV compound from a natural source like Forsythia suspensa is of significant interest for the development of new therapeutic strategies.

Mechanism of Action

The precise mechanism by which this compound exerts its antiviral effect on RSV has not been fully elucidated. Further research is necessary to identify the specific viral or host cell targets of this compound and to understand the signaling pathways involved in its antiviral activity.

A hypothetical workflow for investigating the anti-RSV mechanism of this compound is presented below.

Experimental Protocols

The following section details the experimental methodology for the isolation of this compound from Forsythia suspensa seeds as described in the initial report.[1]

Isolation of this compound

Objective: To isolate this compound from the seeds of Forsythia suspensa.

Materials:

-

Dried seeds of Forsythia suspensa

-

Methanol

-

Silica gel for column chromatography

-

Appropriate solvents for elution (e.g., chloroform-methanol gradients)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction: The dried and powdered seeds of Forsythia suspensa are extracted exhaustively with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on a silica gel column.

-

Elution: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

-

Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or other purification techniques such as preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

-

Characterization: The structure of the isolated pure compound is then elucidated using spectroscopic methods including IR, MS, ¹H-NMR, and ¹³C-NMR.

The general workflow for the isolation and purification of this compound is depicted in the following diagram.

Future Perspectives

This compound represents a promising lead compound for the development of novel antiviral drugs. Future research should focus on the following areas:

-

Total Synthesis: Development of a synthetic route to this compound and its analogs to enable structure-activity relationship (SAR) studies.

-

Stereochemical Determination: Unambiguous determination of the absolute and relative stereochemistry of the chiral centers in the molecule.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanism underlying its anti-RSV activity.

-

In Vivo Efficacy: Evaluation of the antiviral efficacy and safety of this compound in animal models of RSV infection.

-

Broad-Spectrum Antiviral Activity: Screening of this compound against a broader panel of viruses to explore its potential as a broad-spectrum antiviral agent.

Conclusion

This compound, a dihydroxycyclohexyl acetic acid derivative from Forsythia suspensa, has emerged as a natural product with significant antiviral potential against RSV. This technical guide has summarized the current knowledge on its chemical structure, properties, and biological activity. The provided experimental protocols and future research directions aim to facilitate further investigation into this promising compound, with the ultimate goal of translating this discovery into a clinically effective antiviral therapeutic.

References

The Rengynic Acid Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengynic acid, a natural product isolated from the seeds of Forsythia suspensa, has demonstrated notable antiviral properties, particularly against the Respiratory Syncytial Virus (RSV)[1]. Despite its therapeutic potential, the biosynthetic pathway of this compound in plants remains unelucidated in published scientific literature. This technical guide consolidates the current, albeit limited, knowledge on this compound and presents a scientifically plausible, hypothetical biosynthetic pathway based on its chemical structure and established principles of plant biochemistry. Furthermore, this document provides a comprehensive overview of the general experimental protocols and workflows that can be employed to investigate and validate this proposed pathway. This guide is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this promising bioactive compound, thereby paving the way for its potential biotechnological production and pharmaceutical development.

Introduction to this compound

This compound is a bioactive compound classified as a cyclic carboxylic acid. It has been identified and isolated from Forsythia suspensa (Thunb.) Vahl, a plant belonging to the Oleaceae family that is widely used in traditional medicine[1]. The primary reported biological activity of this compound is its potent antiviral effect against RSV[1].

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. The molecular formula for this compound is C8H14O4, with a molecular weight of approximately 174.19 g/mol [1]. Its chemical structure features a substituted cyclohexane ring, indicating a likely origin from lipid or polyketide metabolism.

| Property | Value | Reference |

| CAS Number | 517883-38-4 | [2][3] |

| Molecular Formula | C8H14O4 | [1][2] |

| Molecular Weight | 174.19 g/mol | [1] |

| Initial Source | Forsythia suspensa (Thunb.) Vahl | [1] |

| Structural Class | Ketones, Aldehydes, Acids | [1] |

Proposed Biosynthetic Pathway of this compound

As of the date of this publication, the complete biosynthetic pathway of this compound has not been experimentally determined or reported. However, based on its chemical structure—a C8 carboxylic acid with a cyclic ether and hydroxyl groups—a hypothetical pathway can be proposed, originating from fatty acid biosynthesis.

The proposed pathway initiates with an eight-carbon fatty acid, octanoic acid, which is a common product of plant fatty acid synthesis. This precursor undergoes a series of enzymatic modifications, including desaturation, epoxidation, and cyclization, to yield the final this compound structure.

Hypothetical Pathway Overview

The proposed biosynthetic route can be broken down into the following key steps:

-

Desaturation: The saturated octanoyl-CoA is desaturated to introduce a double bond, a common step in fatty acid modification.

-

Hydroxylation: A specific carbon atom is hydroxylated, often catalyzed by a cytochrome P450 monooxygenase.

-

Epoxidation: The double bond is epoxidized to form a reactive epoxide ring.

-

Intramolecular Cyclization: The epoxide ring is opened by an intramolecular nucleophilic attack from the hydroxyl group, leading to the formation of the cyclic ether structure.

-

Oxidation: The terminal methyl group of the fatty acid chain is oxidized to a carboxylic acid.

Below is a DOT language script for the proposed signaling pathway.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that are central to pathway elucidation in plant secondary metabolism.

Isotopic Labeling Studies

Objective: To trace the metabolic origin of the carbon backbone of this compound.

Methodology:

-

Precursor Selection: Based on the proposed pathway, select isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled octanoic acid, acetate).

-

Plant Material: Use Forsythia suspensa cell cultures, seedlings, or excised tissues.

-

Incubation: Administer the labeled precursor to the plant material and incubate for a defined period.

-

Metabolite Extraction: Harvest the tissue and perform a comprehensive metabolite extraction using a suitable solvent system (e.g., methanol/chloroform/water).

-

Purification: Isolate this compound from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Detection: Analyze the purified this compound using Mass Spectrometry (MS) to detect the incorporation of the isotopic label. For ¹³C labeling, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the position of the label in the molecule.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the proposed biosynthetic steps.

Methodology:

-

Protein Extraction: Isolate total protein from Forsythia suspensa tissues.

-

Enzyme Candidate Identification: Identify candidate genes for the proposed enzymes (desaturases, hydroxylases, etc.) through transcriptomic analysis or homology-based searches.

-

Heterologous Expression: Clone the candidate genes and express the corresponding proteins in a suitable host system (e.g., E. coli, yeast).

-

Enzyme Assay: Incubate the purified recombinant enzyme with the proposed substrate and necessary co-factors.

-

Product Detection: Analyze the reaction mixture using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of the expected product.

Gene Silencing/Overexpression

Objective: To confirm the in vivo function of candidate genes in the biosynthesis of this compound.

Methodology:

-

Gene Identification: Identify candidate genes from transcriptomic data of Forsythia suspensa.

-

Vector Construction: Construct gene silencing (e.g., RNAi) or overexpression vectors for the candidate genes.

-

Plant Transformation: Transform Forsythia suspensa or a model plant with the constructed vectors.

-

Metabolite Analysis: Analyze the this compound content in the transgenic plants compared to wild-type controls using LC-MS. A decrease in this compound in silenced lines or an increase in overexpression lines would confirm the gene's involvement in the pathway.

Experimental and Logical Workflows

The elucidation of a novel biosynthetic pathway is a systematic process that integrates various experimental and analytical techniques. The following diagrams illustrate the typical workflows.

General Workflow for Biosynthetic Pathway Elucidation

This workflow outlines the overarching strategy, from initial hypothesis to final pathway validation.

Workflow for Identification of a Key Biosynthetic Gene

This workflow details the steps involved in identifying and confirming the function of a single gene within the pathway.

Conclusion and Future Directions

The study of the this compound biosynthetic pathway is still in its infancy. This guide provides a foundational, albeit hypothetical, framework to stimulate and direct future research. The proposed pathway, originating from fatty acid metabolism, offers a logical starting point for experimental validation. The successful elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but will also be instrumental for the potential metabolic engineering of plants or microorganisms for the sustainable production of this valuable antiviral compound. Future research should focus on conducting the outlined experimental protocols, with a particular emphasis on transcriptomic and metabolomic analyses of Forsythia suspensa to identify candidate genes and metabolic intermediates.

References

Rengynic Acid: A Technical Guide to its Antiviral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengynic acid, a compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has demonstrated notable antiviral activity, particularly against the Respiratory Syncytial Virus (RSV). While direct and extensive research on the specific molecular mechanisms of this compound is still emerging, this technical guide synthesizes the current understanding of its antiviral properties. Drawing upon evidence from studies on Forsythia suspensa extracts and its other prominent bioactive constituents, this document outlines the hypothesized mechanisms of action of this compound. The primary proposed mechanisms involve the modulation of host-cell signaling pathways critical for viral replication and the inflammatory response, including the NF-κB, MAPK, and PI3K/Akt pathways. This guide provides a comprehensive overview of the available data, detailed experimental protocols for relevant assays, and visual representations of the key signaling cascades and experimental workflows to support further research and drug development efforts.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The significant global health burden of RSV underscores the urgent need for effective antiviral therapeutics. Natural products have historically been a rich source of novel antiviral agents. This compound, a constituent of Forsythia suspensa (Lianqiao), a plant with a long history of use in traditional medicine for treating infectious diseases, has been identified as a promising anti-RSV agent. This document provides an in-depth exploration of the putative mechanism of action of this compound, based on the broader scientific literature concerning its source plant and related compounds.

Putative Antiviral Mechanism of Action

Direct mechanistic studies on this compound are limited. However, based on the well-documented antiviral and anti-inflammatory properties of Forsythia suspensa extracts and its major bioactive components, such as phillyrin and forsythoside A, the antiviral action of this compound is likely multifaceted, involving both direct antiviral effects and modulation of the host immune response. The primary hypothesized mechanisms are:

-

Inhibition of Viral Replication: this compound may interfere with key stages of the RSV lifecycle, including viral entry, genome replication, and protein synthesis.

-

Modulation of Host Inflammatory Responses: A significant aspect of RSV pathogenesis is the induction of an excessive inflammatory response in the airways. This compound is proposed to mitigate this by inhibiting pro-inflammatory signaling pathways.

Inhibition of Pro-inflammatory Signaling Pathways

2.1.1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response and is robustly activated by RSV infection, leading to the transcription of numerous pro-inflammatory cytokines and chemokines. Several studies have demonstrated that extracts and compounds from Forsythia suspensa can suppress NF-κB activation.[1][2] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of the active NF-κB dimer (p65/p50) to the nucleus, thereby downregulating the expression of inflammatory mediators.

2.1.2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades, including the ERK, JNK, and p38 MAPK pathways, are also activated during RSV infection and play crucial roles in regulating the expression of inflammatory cytokines.[3] Research on Forsythia suspensa constituents suggests that they can modulate MAPK signaling.[4][5] this compound may therefore inhibit the phosphorylation of key MAPK proteins, leading to a reduction in the downstream activation of transcription factors and a subsequent decrease in the production of inflammatory cytokines.

2.1.3. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in a variety of cellular processes, including cell survival and inflammation, and has been implicated in the replication of several viruses. Studies on Forsythia suspensa leaves have indicated that their anti-RSV effects may be mediated through the inhibition of the PI3K/Akt signaling pathway.[6][7] It is plausible that this compound could contribute to this activity by interfering with the activation of PI3K and the subsequent phosphorylation of Akt.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Forsythia suspensa extracts and its active components, providing an indication of the potential efficacy of compounds from this plant, including this compound.

Table 1: In Vitro Antiviral Activity of a Forsythia suspensa Component (LC-4) against RSV [8][9]

| Parameter | Value |

| 50% Cytotoxic Concentration (CC50) | 25.4 µg/mL |

| 50% Effective Concentration (EC50) | 2.11 µg/mL |

| Therapeutic Index (TI = CC50/EC50) | 12.04 |

Table 2: Effect of Forsythia suspensa Components on RSV-Infected Cell Viability [6]

| Treatment | Concentration | Cell Viability (%) |

| Model (RSV only) | - | ~40% |

| Ribavirin | 100 µg/mL | ~80% |

| Phillyrin | 100 µg/mL | ~75% |

| Rosmarinic Acid | 100 µg/mL | ~70% |

Table 3: Effect of Forsythia suspensa Extract (FSE) on Inflammatory Cytokine Levels in an Animal Model of Inflammation [2]

| Cytokine | Treatment Group | Reduction vs. Model (%) |

| IL-1β | FSE | Significant Reduction |

| IL-6 | FSE | Significant Reduction |

| TNF-α | FSE | Significant Reduction |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the mechanism of action of this compound.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication.

-

Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium.

-

Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).

-

Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose and the various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

-

Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.[10][11][12][13][14]

-

Cell Transfection: Transfect HEK293T or A549 cells with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

RSV Infection: Infect the cells with RSV at an appropriate MOI (e.g., 1-3).

-

Incubation: Incubate the cells for 18-24 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are expressed as the fold inhibition of NF-κB activity compared to the virus-infected control without compound treatment.

Western Blot Analysis of MAPK and NF-κB Signaling

This technique is used to detect the phosphorylation status of key signaling proteins.

-

Cell Treatment and Lysis: Seed A549 cells and grow to 80-90% confluency. Pre-treat with this compound for 1 hour, followed by RSV infection. At various time points post-infection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Caption: Hypothesized mechanism of this compound on inflammatory signaling pathways.

Experimental Workflows

Caption: Plaque Reduction Assay Workflow.

Caption: Western Blot Analysis Workflow.

Conclusion and Future Directions

This compound, isolated from Forsythia suspensa, presents a promising scaffold for the development of novel antiviral therapies against RSV. While direct mechanistic data is currently sparse, the wealth of information on its source plant and related compounds strongly suggests that its mode of action involves the inhibition of viral replication and the suppression of host inflammatory responses through the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.

Future research should focus on validating these hypothesized mechanisms specifically for this compound. This includes in-depth studies to identify its direct molecular targets, both viral and host, and to elucidate the precise points of intervention within the identified signaling cascades. Further preclinical evaluation in relevant animal models is also warranted to assess its in vivo efficacy and safety profile. Such studies will be crucial in advancing this compound as a potential therapeutic agent for RSV and possibly other viral respiratory infections.

References

- 1. Forsythia suspensa (Thunb.) Vahl extract ameliorates ulcerative colitis via inhibiting NLRP3 inflammasome activation through the TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy of Forsythia suspensa (Thunb.) Vahl on mouse and rat models of inflammation-related diseases: a meta-analysis [frontiersin.org]

- 3. Integrated Metabolomics and Network Pharmacology to Reveal the Mechanisms of Forsythia suspensa Extract Against Respiratory Syncytial Virus [mdpi.com]

- 4. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prediction of the Active Components and Mechanism of Forsythia suspensa Leaf against Respiratory Syncytial Virus Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of the Active Components and Mechanism of Forsythia suspensa Leaf against Respiratory Syncytial Virus Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Effect of an active component from Forsythia suspensa (Thunb.) Vahl against respiratory syncytial virus in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lawdata.com.tw [lawdata.com.tw]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

Biological Activity of Rengynic Acid: An Overview of Current Research

A preliminary investigation into the biological activities of rengynic acid reveals its potential as an antiviral agent, particularly against the Respiratory Syncytial Virus (RSV). However, comprehensive data from in-depth biological activity screening, including detailed experimental protocols and elucidated signaling pathways, remains limited in publicly accessible scientific literature.

This compound, a natural compound isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, has been identified in several phytochemical studies. While the plant itself is known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and antiviral properties, specific research focusing solely on the bioactivities of this compound is not yet extensive.

Antiviral Activity

One study also lists this compound among several compounds from Forsythia Fructus with significant antiviral activity in general.[5] Another review includes it in a list of phytochemicals with potential antiviral applications against influenza and RSV.[6]

Anti-inflammatory and Antioxidant Potential

Forsythia suspensa, the source of this compound, is well-documented for its anti-inflammatory and antioxidant effects.[7][8] These activities are often attributed to the synergistic effects of its various chemical constituents, including lignans, phenylethanoid glycosides, and flavonoids. While this compound is a known component, its specific contribution to the overall anti-inflammatory and antioxidant capacity of the plant extract has not been individually quantified in the available literature.

Anticancer Activity

One study mentions the isolation of this compound and its glucoside from Forsythia suspense and the subsequent evaluation of their antitumor activities in vitro.[9] However, the abstract does not provide specific results for this compound, making it difficult to assess its anticancer potential.

Challenges and Future Directions

The creation of a comprehensive technical guide on the biological activity of this compound is currently hampered by the scarcity of detailed experimental data. To fully understand its therapeutic potential, further research is required to:

-

Quantify its biological activities: Determine key parameters such as IC50 or EC50 values for its antiviral, anti-inflammatory, and antioxidant effects using standardized assays.

-

Elucidate its mechanism of action: Investigate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This would involve techniques such as molecular docking, gene expression analysis, and proteomics.

-

Conduct in vivo studies: Evaluate the efficacy and safety of this compound in animal models to translate the in vitro findings into a preclinical context.

The logical workflow for a comprehensive screening of this compound's biological activity would follow a standard drug discovery pipeline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antiviral - Natural products - ChemFaces [chemfaces.com]

- 5. mdpi.com [mdpi.com]

- 6. bib.irb.hr:8443 [bib.irb.hr:8443]

- 7. Chemistry and pharmacology of the herb pair Flos Lonicerae japonicae-Forsythiae fructus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical characterization of different parts of <i>Forsythia suspensa</i> and α-glucosidase and pancreatic lipase inhibitors screening based on UPLC-QTOF-MS/MS and plant metabolomics analysis - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of Rengynic Acid: A Technical Review for Drug Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rengynic acid, also known as Rhein, is a naturally occurring anthraquinone derivative found in several medicinal plants, including species of Rheum (rhubarb) and Cassia. Traditionally used in herbal medicine, modern pharmacological research has identified this compound as a promising therapeutic agent with a wide spectrum of biological activities. This technical guide provides a comprehensive review of the current scientific literature on the therapeutic potential of this compound, with a focus on its molecular mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to drug development.

Therapeutic Activities of this compound

This compound has demonstrated significant potential in several key therapeutic areas, primarily driven by its anti-inflammatory and anti-cancer properties. It also exhibits hepatoprotective, nephroprotective, and antimicrobial effects.

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators. The primary mechanism of its anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, this compound downregulates the expression of downstream inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

Anti-Cancer Activity

The anti-cancer properties of this compound have been observed in a variety of cancer cell lines and preclinical models. Its mechanisms of action are multi-faceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and metastasis, and suppression of angiogenesis (the formation of new blood vessels that supply tumors). This compound modulates several critical signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.

Quantitative Data on the Therapeutic Efficacy of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing insights into the effective concentrations and dosages of this compound.

Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-9 | Non-small cell lung cancer | 24.59 | [1] |

| H460 | Non-small cell lung cancer | 52.88 | [1] |

| A549 | Non-small cell lung cancer | 23.9 | [1] |

| HepaRG | Liver cancer | 77.97 (at 24h) | [1] |

Table 2: In Vivo Anti-Inflammatory and Anti-Cancer Efficacy of this compound

| Model | Therapeutic Effect | Dosage | Outcome | Reference |

| Carrageenan-induced paw edema in rats | Anti-inflammatory | 150 mg/kg/day (oral) | Significant reduction in paw edema | [2] |

| HCT116 colorectal cancer xenograft in mice | Anti-cancer | 10 and 50 mg/kg (intraperitoneal) | Significant inhibition of tumor growth |

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through its interaction with several crucial intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound inhibits this pathway, leading to a reduction in the production of inflammatory cytokines.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is critical for cell survival and proliferation. This compound's pro-apoptotic and anti-proliferative effects in cancer cells are partly due to its inhibition of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway

This protocol details the procedure for analyzing the effect of this compound on the expression of key proteins in the NF-κB pathway.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. For NF-κB activation, stimulate with an agent like LPS. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

In Vivo Carrageenan-Induced Paw Edema Model

This protocol is used to evaluate the in vivo anti-inflammatory activity of this compound in rats.

Materials:

-

Wistar rats

-

This compound

-

Carrageenan (1% in saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Drug Administration: Administer this compound or vehicle orally to different groups of rats. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vivo Colorectal Cancer Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

HCT116 colorectal cancer cells

-

Matrigel

-

This compound

-

Vehicle (e.g., saline)

-

Calipers

Procedure:

-

Cell Preparation and Implantation: Harvest HCT116 cells and resuspend them in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 1 x 10⁶ cells into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer this compound (e.g., 10 and 50 mg/kg) or vehicle intraperitoneally to the respective groups three times a week.

-

Monitoring: Measure tumor volume with calipers twice a week and monitor the body weight of the mice.

-

Endpoint and Analysis: At the end of the study (e.g., after 4 weeks), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., Western blot, immunohistochemistry) on the tumor tissue.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways, including NF-κB and PI3K/Akt, underscores its potential as a multi-targeted therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical development of this compound and its derivatives. Future research should focus on optimizing its bioavailability and exploring its efficacy in a broader range of disease models to fully realize its therapeutic promise.

References

Rengyonic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengyonic acid (CAS 517883-38-4), a bioactive aliphatic compound, has garnered interest for its potential therapeutic properties, notably its antiviral activity. This technical guide provides a comprehensive overview of the current scientific knowledge on the natural sources of rengyonic acid. Despite extensive investigation, Forsythia suspensa (Thunb.) Vahl, a plant long used in traditional medicine, remains the sole documented natural source of this compound. This document details the available data on its occurrence, standardized protocols for its isolation and quantification from Forsythia suspensa, and an overview of its known biological activities.

Natural Sources of Rengyonic Acid

Intensive phytochemical screening and literature reviews indicate that Forsythia suspensa, commonly known as weeping forsythia, is the only natural source from which rengyonic acid has been isolated and identified to date. The compound, also referred to as 连翘酸 (Liánqiào suān) in Chinese, is found in the fruits of the plant, which are referred to as Forsythiae Fructus.

Quantitative Analysis

Quantitative data on the concentration of rengyonic acid in Forsythia suspensa is not extensively reported in readily available literature. The concentration of phytochemicals can vary significantly based on factors such as the plant's geographic origin, harvest time, and processing methods. Further research is required to establish a typical concentration range for rengyonic acid in Forsythiae Fructus.

| Compound | Plant Source | Part of Plant | Method of Analysis | Reported Concentration/Yield | Citation |

| Rengyonic Acid | Forsythia suspensa | Fruit (Forsythiae Fructus) | Not Specified | Data not available in reviewed literature | N/A |

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and quantification of rengyonic acid from Forsythia suspensa.

Isolation and Purification of Rengyonic Acid

The isolation of rengyonic acid from the fruits of Forsythia suspensa typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol synthesized from common phytochemical isolation procedures for this plant.

2.1.1. Materials and Reagents

-

Dried and powdered fruits of Forsythia suspensa

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

n-hexane (analytical grade)

-

Acetone (analytical grade)

-

Silica gel for column chromatography (e.g., 200-300 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

Rotary evaporator

-

Chromatography columns

2.1.2. Protocol

-

Extraction:

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with chloroform to separate compounds based on polarity.[1]

-

Collect the chloroform-soluble fraction, which will contain rengyonic acid and other non-polar to moderately polar compounds.

-

-

Column Chromatography:

-

Subject the chloroform-soluble extract to silica gel column chromatography.[1]

-

Elute the column with a gradient of solvents, such as n-hexane and acetone, starting from a low polarity (100:1) and gradually increasing the polarity (to 1:1).[1]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing rengyonic acid. (Note: A reference standard of rengyonic acid would be required for precise identification).

-

-

Further Purification:

-

Combine fractions containing the compound of interest.

-

If necessary, perform further chromatographic purification steps, such as repeated column chromatography or preparative HPLC, until pure rengyonic acid is obtained.

-

Quantification of Rengyonic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of phytochemicals. A specific method for rengyonic acid is not detailed in the reviewed literature, but a general protocol can be outlined. Method development and validation would be required for accurate quantification.

2.2.1. Materials and Reagents

-

Isolated and purified Rengyonic acid (as a reference standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid (for mobile phase modification)

-

HPLC system with a UV detector or a mass spectrometer

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

2.2.2. Protocol

-

Standard Preparation:

-

Accurately weigh a known amount of pure rengyonic acid and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Sample Preparation:

-

Accurately weigh a known amount of powdered Forsythia suspensa fruit.

-

Extract the sample using a validated method (e.g., ultrasonication or reflux with methanol).

-

Filter the extract through a 0.45 µm filter before injection into the HPLC system.

-

-

Chromatographic Conditions (Example):

-

Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 μm).[2]

-

Mobile Phase: A gradient elution of acetonitrile and water (containing 0.2% phosphoric acid).[2] The specific gradient program would need to be optimized to achieve good separation of rengyonic acid from other components.

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30 °C.[2]

-

Detection: UV detection at an appropriate wavelength (to be determined by UV-Vis spectroscopy of the pure compound) or by mass spectrometry for higher selectivity and sensitivity.

-

-

Analysis:

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Determine the concentration of rengyonic acid in the samples by comparing their peak areas to the calibration curve.

-

Biological Activity and Signaling Pathways

The primary biological activity reported for rengyonic acid is its antiviral effect. While the specific molecular targets and signaling pathways modulated by rengyonic acid are not yet fully elucidated, general antiviral mechanisms can be considered as potential areas of its action.

Antiviral Activity

Rengyonic acid has demonstrated significant antiviral activity. For instance, it is one of the compounds from Forsythiae Fructus that has shown efficacy against respiratory syncytial virus (RSV). The precise mechanism of this antiviral action is a key area for future research. Antiviral compounds can interfere with various stages of the viral life cycle.

The diagram above illustrates the general stages of a viral infection where an antiviral agent like rengyonic acid could potentially exert its inhibitory effects. These include blocking the virus from entering the host cell, inhibiting the replication of the viral genome and the synthesis of viral proteins, or preventing the release of new virus particles from the infected cell.

Conclusion and Future Directions

Currently, Forsythia suspensa is the only known natural source of rengyonic acid. This technical guide has provided a summary of the available information on this compound, including generalized protocols for its isolation and quantification. The reported antiviral activity of rengyonic acid makes it a compound of interest for further pharmacological investigation.

Future research should focus on:

-

Screening a wider range of plant species to identify other potential natural sources of rengyonic acid.

-

Conducting detailed quantitative analyses to determine the concentration of rengyonic acid in Forsythia suspensa under various conditions.

-

Elucidating the specific mechanism of action for its antiviral activity, including the identification of its molecular targets and the signaling pathways it modulates.

-

Investigating other potential therapeutic applications of this unique aliphatic compound.

References

Spectroscopic Analysis of Rengynic Acid: A Technical Overview

Despite extensive research, detailed experimental spectroscopic data (NMR, IR, MS) for Rengynic acid remains largely inaccessible in publicly available literature. This compound, a novel compound identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, was first isolated from the seeds of Forsythia suspensa. The primary research article announcing its discovery mentions the use of spectroscopic methods for structure elucidation; however, the specific data and detailed experimental protocols have not been made widely available.

This technical guide, therefore, serves to provide a foundational understanding of the expected spectroscopic characteristics of this compound based on its chemical structure. It also outlines the general experimental protocols typically employed for acquiring such data for a natural product of this class. This information is intended to guide researchers, scientists, and drug development professionals in their own analytical investigations of this compound or structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H₂' | ~ 2.3 - 2.5 | d | 2H |

| H₁', H₄' | ~ 3.6 - 3.8 | m | 2H |

| Cyclohexyl-H (axial) | ~ 1.2 - 1.5 | m | 4H |

| Cyclohexyl-H (equatorial) | ~ 1.8 - 2.1 | m | 4H |

| -OH | Variable | br s | 2H |

| -COOH | > 10 | br s | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~ 175 - 180 |

| C₁', C₄' | ~ 68 - 72 |

| C₂' | ~ 40 - 45 |

| Cyclohexyl-C | ~ 30 - 40 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Broad, Strong |

| O-H (carboxylic acid) | 2500 - 3300 | Very Broad |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| C=O (carboxylic acid) | 1700 - 1725 | Strong |

| C-O | 1000 - 1300 | Medium-Strong |

Table 4: Predicted Mass Spectrometry (EI-MS) Data for this compound

| m/z | Interpretation |

| [M]+ | Molecular Ion |

| [M-H₂O]+ | Loss of water |

| [M-2H₂O]+ | Loss of two water molecules |

| [M-COOH]+ | Loss of carboxyl group |

| [M-CH₂COOH]+ | Loss of acetic acid moiety |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Isolation and Purification of this compound

-

Extraction: The seeds of Forsythia suspensa would be ground into a fine powder and subjected to solvent extraction, likely using a polar solvent such as methanol or ethanol, to efficiently extract the polar this compound.

-

Fractionation: The crude extract would then be partitioned between immiscible solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound would be further purified using chromatographic techniques. This would likely involve column chromatography over silica gel or a similar stationary phase, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) and transferred to an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences would be used to acquire 1D spectra (¹H and ¹³C). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the dried, purified compound would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film could be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would be collected over the standard mid-IR range (typically 4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The purified sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) would be a common method to induce fragmentation and provide information about the molecular structure. Electrospray Ionization (ESI) would be suitable for obtaining the molecular ion with minimal fragmentation.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and various fragment ions would be determined by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Methodological & Application

Application Notes and Protocols for Rengynic Acid Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of Rengynic acid, a bioactive compound with notable antiviral properties. The protocols detailed below are based on established methodologies for the isolation of natural products from Forsythia suspensa, the primary source of this compound.

Introduction